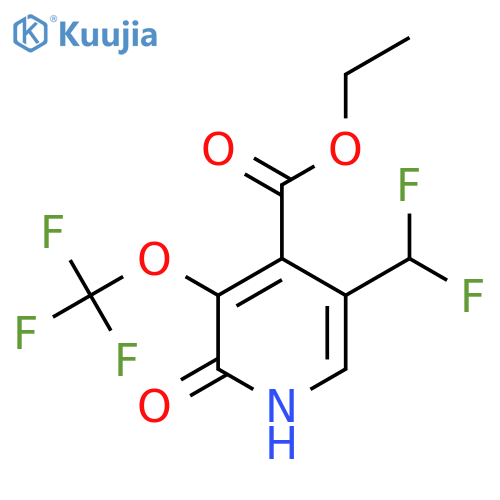

Cas no 1804726-03-1 (Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)

1804726-03-1 structure

商品名:Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate

CAS番号:1804726-03-1

MF:C10H8F5NO4

メガワット:301.166840553284

CID:4833252

Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate

-

- インチ: 1S/C10H8F5NO4/c1-2-19-9(18)5-4(7(11)12)3-16-8(17)6(5)20-10(13,14)15/h3,7H,2H2,1H3,(H,16,17)

- InChIKey: RSJXETRANCQYPL-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC(C(=C1C(=O)OCC)OC(F)(F)F)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 481

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 64.599

Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094247-1g |

Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate |

1804726-03-1 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1804726-03-1 (Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量